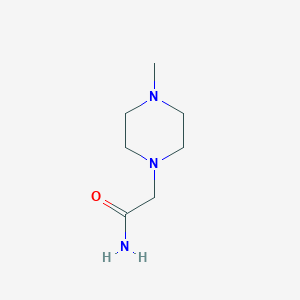
ジメチルフィゾスチグミン
説明
Dimethylphysostigmine (DMP) is a cholinergic alkaloid derived from the plant Physostigma venenosum, commonly known as Calabar bean. It is an important drug used in scientific research due to its wide range of biochemical and physiological effects. DMP is a prodrug of physostigmine, a reversible inhibitor of acetylcholinesterase, and has been used in the study of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
科学的研究の応用
関節炎治療の可能性
フィゾスチグミンは、コリンエステラーゼ阻害剤であり、ゆっくりと進行する炎症性自己免疫疾患である関節リウマチ (RA) の治療における可能性について研究されています . この化合物は、アルブミンタンパク質およびヒト赤血球膜の変性を用量依存的に保護する効果を示しました . 関節炎誘発後、足の腫れを有意に軽減することも観察されました . さらに、フィゾスチグミンは、フィゾスチグミンで治療した動物において、炎症性マーカー (PGE2 および TNF-α) のレベルが有意に低下し、SOD および CAT のレベルが顕著に上昇することを示しました .
抗コリン作用の逆転
フィゾスチグミンは、抗コリン作用の迅速な逆転をもたらす可能性のある第三級カルバメートであり、可逆的アセチルコリンエステラーゼ阻害剤です . 抗コリン性せん妄の迅速な逆転により、フィゾスチグミンは有用な診断および治療ツールとなっています .
血漿定量
フィゾスチグミンは、高速液体クロマトグラフィーを用いて血漿中で定量できます . この方法は、血漿中のフィゾスチグミン濃度を測定するために使用でき、さまざまな研究および臨床用途において有用です .
作用機序
Target of Action
Dimethylphysostigmine, also known as (-)-N-Methylphysostigmine, primarily targets acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Dimethylphysostigmine acts as a reversible cholinesterase inhibitor . It binds to acetylcholinesterase, inhibiting the enzyme’s ability to break down acetylcholine . This inhibition leads to an increase in the concentration of acetylcholine at the sites of cholinergic transmission . The increased availability of acetylcholine enhances the stimulation of nicotinic and muscarinic receptors .
Biochemical Pathways
The primary biochemical pathway affected by Dimethylphysostigmine is the cholinergic pathway . By inhibiting acetylcholinesterase, Dimethylphysostigmine increases the concentration of acetylcholine, a key neurotransmitter in this pathway . This leads to enhanced stimulation of nicotinic and muscarinic receptors, affecting various downstream effects such as muscle contraction, heart rate, and other functions regulated by the cholinergic system .
Pharmacokinetics
It’s known that physostigmine, a similar compound, is rapidly absorbed through membranes and can cross the blood-brain barrier
Result of Action
The primary molecular effect of Dimethylphysostigmine is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine concentrations . On a cellular level, this results in enhanced stimulation of nicotinic and muscarinic receptors, affecting various physiological functions regulated by the cholinergic system .
Action Environment
It’s known that various environmental factors can influence the action, efficacy, and stability of drugs in general These factors can include temperature, pH, and the presence of other substances, among others
生化学分析
Biochemical Properties
Dimethylphysostigmine plays a crucial role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synaptic junctions. The compound interacts with acetylcholinesterase by binding to its active site, thereby blocking the enzyme’s activity. This interaction enhances cholinergic transmission, making Dimethylphysostigmine effective in treating conditions associated with acetylcholine deficiency .
Cellular Effects
Dimethylphysostigmine exerts significant effects on various cell types and cellular processes. By increasing acetylcholine levels, it influences cell signaling pathways, particularly those involving muscarinic and nicotinic receptors. This modulation of signaling pathways can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, Dimethylphysostigmine enhances synaptic transmission and improves cognitive functions . Additionally, it can affect muscle cells by increasing muscle contraction and reducing muscle fatigue .
Molecular Mechanism
The molecular mechanism of Dimethylphysostigmine involves its binding to acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels at synaptic junctions. The elevated acetylcholine then binds to and activates muscarinic and nicotinic receptors, leading to enhanced cholinergic transmission . This mechanism is crucial for its therapeutic effects in treating conditions like glaucoma and anticholinergic toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethylphysostigmine change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that continuous exposure to Dimethylphysostigmine can lead to sustained increases in acetylcholine levels, which may result in prolonged cholinergic effects . The stability and degradation of Dimethylphysostigmine can vary depending on the experimental conditions, such as temperature and pH .
Dosage Effects in Animal Models
The effects of Dimethylphysostigmine vary with different dosages in animal models. At low doses, the compound effectively increases acetylcholine levels without causing significant adverse effects. At high doses, Dimethylphysostigmine can lead to toxic effects, such as seizures, bradycardia, and respiratory distress . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Dimethylphysostigmine is involved in several metabolic pathways, primarily those related to acetylcholine metabolism. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thereby increasing acetylcholine levels . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular functions and signaling pathways .
Transport and Distribution
Dimethylphysostigmine is widely distributed within cells and tissues. It readily crosses the blood-brain barrier, allowing it to exert central nervous system effects . The compound is transported within cells via passive diffusion and interacts with various transporters and binding proteins, which facilitate its distribution and accumulation in specific tissues . This widespread distribution is crucial for its therapeutic efficacy in treating central and peripheral conditions .
Subcellular Localization
The subcellular localization of Dimethylphysostigmine is primarily within the cytoplasm and synaptic junctions. The compound’s activity is influenced by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects . Additionally, Dimethylphysostigmine may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential .
特性
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHMWLMDASQDJQ-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585212 | |
| Record name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103877-07-2 | |
| Record name | Dimethylphysostigmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103877072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLPHYSOSTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6C28CTI07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


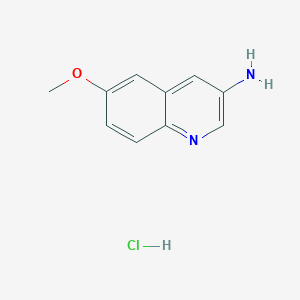
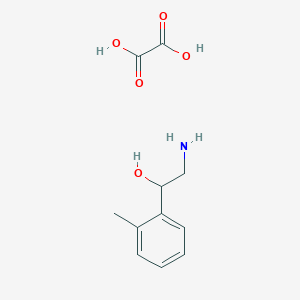
![3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B1627031.png)



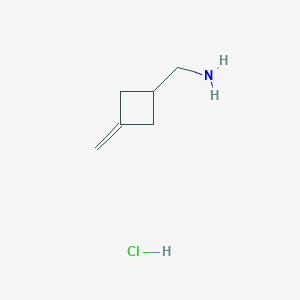
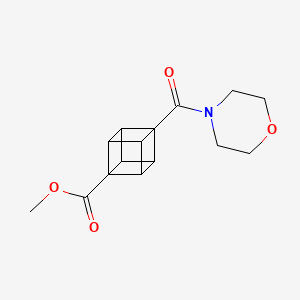

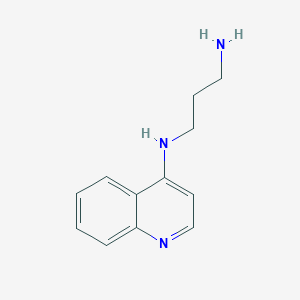
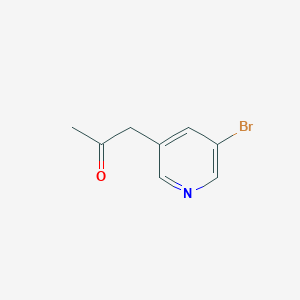

![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)
